Trimethylolmethyl ketone
Overview
Description
Trimethylolmethyl ketone, also known as 4-hydroxy-3,3-bis(hydroxymethyl)-2-butanone, is an organic compound with the molecular formula C6H12O4. It is a ketone with three hydroxyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolmethyl ketone can be synthesized through several methods. One common method involves the aldol condensation of acetone with formaldehyde, followed by a Cannizzaro reaction to introduce the hydroxyl groups. The reaction conditions typically involve the use of a base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of acetone and formaldehyde mixtures. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, with catalysts such as nickel or palladium to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Trimethylolmethyl ketone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from ketones to carboxylic acids.
Reduction: The primary product is a secondary alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Trimethylolmethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug synthesis.
Industry: It is employed in the production of resins, adhesives, and coatings due to its reactive hydroxyl groups.
Mechanism of Action
The mechanism of action of trimethylolmethyl ketone involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl groups can form hydrogen bonds, making it a good candidate for interactions with biological molecules. In enzymatic reactions, it can act as a substrate or inhibitor, depending on the enzyme’s active site and the reaction conditions.
Comparison with Similar Compounds
Acetone: A simpler ketone with a similar carbonyl group but lacks the hydroxyl groups.
Hydroxyacetone: Contains one hydroxyl group and a carbonyl group, making it less reactive than trimethylolmethyl ketone.
Glyceraldehyde: A triose sugar with hydroxyl groups and an aldehyde group, used in biochemical studies.
Uniqueness: this compound’s uniqueness lies in its three hydroxyl groups, which provide multiple sites for chemical reactions. This makes it more versatile than simpler ketones like acetone or hydroxyacetone. Its structure allows for complex interactions in both chemical and biological systems, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-hydroxy-3,3-bis(hydroxymethyl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-5(10)6(2-7,3-8)4-9/h7-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDZXGJZDGMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CO)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263652 | |
Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-67-9 | |
Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4852-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolmethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,3-bis(hydroxymethyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLMETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IVE32MD0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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